
N-ethyl-N',N'-dimethyl-N-(4-methylcyclohexyl)-1,2-ethanediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-N',N'-dimethyl-N-(4-methylcyclohexyl)-1,2-ethanediamine, also known as MEDA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MEDA is a chiral diamine that is commonly used as a ligand in asymmetric catalysis and as a building block in the synthesis of various pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N-ethyl-N',N'-dimethyl-N-(4-methylcyclohexyl)-1,2-ethanediamine as a chiral ligand in asymmetric catalysis involves the formation of a chelate complex with a metal catalyst, which then interacts with the substrate to facilitate the desired reaction. The chiral environment created by N-ethyl-N',N'-dimethyl-N-(4-methylcyclohexyl)-1,2-ethanediamine in the complex leads to high enantioselectivity in the reaction.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of N-ethyl-N',N'-dimethyl-N-(4-methylcyclohexyl)-1,2-ethanediamine, as it is primarily used in laboratory settings. However, studies have shown that N-ethyl-N',N'-dimethyl-N-(4-methylcyclohexyl)-1,2-ethanediamine is not toxic to cells and has low cytotoxicity, making it a promising candidate for further research.
实验室实验的优点和局限性
One of the main advantages of using N-ethyl-N',N'-dimethyl-N-(4-methylcyclohexyl)-1,2-ethanediamine as a chiral ligand in asymmetric catalysis is its high enantioselectivity, which can lead to the production of chiral compounds with high purity. N-ethyl-N',N'-dimethyl-N-(4-methylcyclohexyl)-1,2-ethanediamine is also relatively easy to synthesize and has low toxicity. However, one limitation of using N-ethyl-N',N'-dimethyl-N-(4-methylcyclohexyl)-1,2-ethanediamine is its high cost compared to other chiral ligands.
未来方向
There are several potential future directions for research on N-ethyl-N',N'-dimethyl-N-(4-methylcyclohexyl)-1,2-ethanediamine. One area of interest is the development of new N-ethyl-N',N'-dimethyl-N-(4-methylcyclohexyl)-1,2-ethanediamine-based catalysts with improved enantioselectivity and efficiency in various reactions. Another area of research is the investigation of the biochemical and physiological effects of N-ethyl-N',N'-dimethyl-N-(4-methylcyclohexyl)-1,2-ethanediamine, particularly its potential as a therapeutic agent. Finally, there is potential for the application of N-ethyl-N',N'-dimethyl-N-(4-methylcyclohexyl)-1,2-ethanediamine in the synthesis of new pharmaceuticals and agrochemicals with improved properties and reduced environmental impact.
Conclusion:
In conclusion, N-ethyl-N',N'-dimethyl-N-(4-methylcyclohexyl)-1,2-ethanediamine, or N-ethyl-N',N'-dimethyl-N-(4-methylcyclohexyl)-1,2-ethanediamine, is a chiral diamine with potential applications in various fields, including asymmetric catalysis and the synthesis of pharmaceuticals and agrochemicals. N-ethyl-N',N'-dimethyl-N-(4-methylcyclohexyl)-1,2-ethanediamine-based catalysts have shown high enantioselectivity in various reactions, and N-ethyl-N',N'-dimethyl-N-(4-methylcyclohexyl)-1,2-ethanediamine has low toxicity, making it a promising candidate for further research. While there are limitations to using N-ethyl-N',N'-dimethyl-N-(4-methylcyclohexyl)-1,2-ethanediamine, such as its high cost, there is potential for the development of new N-ethyl-N',N'-dimethyl-N-(4-methylcyclohexyl)-1,2-ethanediamine-based catalysts and the investigation of its biochemical and physiological effects.
合成方法
N-ethyl-N',N'-dimethyl-N-(4-methylcyclohexyl)-1,2-ethanediamine can be synthesized through a multistep process involving the reaction of 4-methylcyclohexanone with ethylamine and formaldehyde, followed by a reductive amination reaction with dimethylamine. The resulting product is a mixture of diastereomers that can be separated through column chromatography or recrystallization.
科学研究应用
N-ethyl-N',N'-dimethyl-N-(4-methylcyclohexyl)-1,2-ethanediamine has been extensively used as a chiral ligand in asymmetric catalysis, particularly in the synthesis of chiral amines and amino acids. N-ethyl-N',N'-dimethyl-N-(4-methylcyclohexyl)-1,2-ethanediamine-based catalysts have shown high enantioselectivity in various reactions, including hydrogenation, allylation, and Michael addition. N-ethyl-N',N'-dimethyl-N-(4-methylcyclohexyl)-1,2-ethanediamine has also been used as a building block in the synthesis of various pharmaceuticals and agrochemicals, such as the anti-inflammatory drug Celecoxib and the insecticide Fipronil.
属性
IUPAC Name |
N'-ethyl-N,N-dimethyl-N'-(4-methylcyclohexyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N2/c1-5-15(11-10-14(3)4)13-8-6-12(2)7-9-13/h12-13H,5-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMUHCCYUMEVOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN(C)C)C1CCC(CC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5462877 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

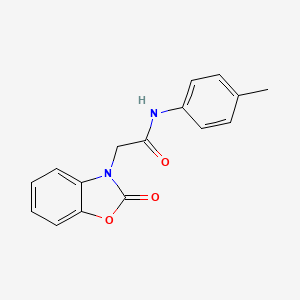
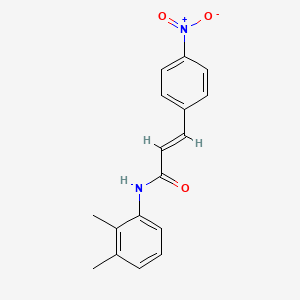
![N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-phenylacrylamide](/img/structure/B5778156.png)
![N-[4-(dimethylamino)-1-naphthyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5778164.png)

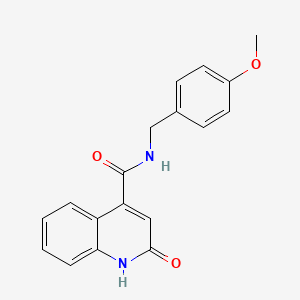
![3-{5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5778203.png)
![methyl 2-chloro-5-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B5778214.png)
![N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5778222.png)
![methyl 3-[(4-ethoxybenzoyl)amino]benzoate](/img/structure/B5778226.png)
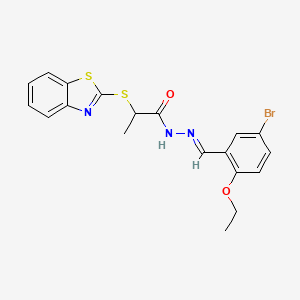
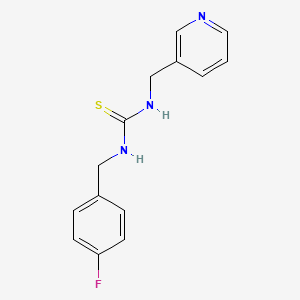
![1-[(phenylthio)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5778251.png)
![N'-{[2-(4-bromo-2-chlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5778256.png)